(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
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Description
(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate is a useful research compound. Its molecular formula is C10H8ClFN2O and its molecular weight is 226.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Study
- A study by Thomas et al. (2018) involved the synthesis of two pyrazole derivatives similar to the compound . These derivatives were subjected to various computational techniques, including density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking, to understand their reactive properties and pharmaceutical potential (Thomas et al., 2018).
Structural Analysis and Inhibitory Activities
- Li et al. (2005) discussed the structures of similar compounds, including their dihedral angles and distances between atoms. The study found that these structures were linked through C-H...O interactions, forming sheets of molecules. This kind of structural analysis can be critical in understanding the chemical and physical properties of pyrazol derivatives (Li et al., 2005).
Anti-inflammatory Activity
- Research by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2- compounds, similar to the compound , and tested them for anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Synthesis and Chemical Reactivity Studies
- Satheeshkumar et al. (2017) synthesized 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, compounds structurally related to the compound . The study focused on their spectral analysis and quantum chemical studies to understand their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).
Corrosion Inhibition
- Dandia et al. (2013) investigated pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel in acidic conditions. These derivatives, including 4-(2-chloro-6-flurpphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine, are similar to the compound and showed promise as corrosion inhibitors (Dandia et al., 2013).
Properties
IUPAC Name |
(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(15)13-14/h1-3,6H,4-5H2/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJRQGDVGVAEIP-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC2=C(C=CC=C2Cl)F)N=C1[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C2=C(C=CC=C2Cl)F)/N=C1[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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